Crystal Engineering: Distinct Intermolecular Packing vs. 2,6-Dihalobenzonitriles
The crystal structure of 2,3-dibromobenzonitrile reveals a fundamentally different intermolecular interaction network compared to the isomorphous 2,6-dihalobenzonitriles. While 2,6-dibromobenzonitrile and 2,6-dichlorobenzonitrile pack with dominant halogen-halogen interactions, the 2,3-isomer's asymmetric substitution pattern yields a distinct packing arrangement with different unit cell parameters [1][2].
| Evidence Dimension | Crystal Structure Unit Cell Parameters |
|---|---|
| Target Compound Data | Monoclinic, C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)° |
| Comparator Or Baseline | 2,6-Dibromobenzonitrile: Monoclinic, C2/m, a = 18.2269(15) Å, b = 21.349(2) Å, c = 3.9663(3) Å, β = 101.446(2)°; 2,6-Dichlorobenzonitrile: Monoclinic, C2/m, a = 18.0525(8) Å, b = 20.7374(10) Å, c = 3.8334(2) Å, β = 101.143(1)° |
| Quantified Difference | Space group differs (C2 vs. C2/m). Unit cell parameters are non-comparable due to different packing motifs; 2,6-isomers exhibit halogen-halogen dominant interactions, a feature absent in the 2,3-isomer. |
| Conditions | Single crystal X-ray diffraction at ambient temperature |
Why This Matters
The divergent solid-state packing directly affects bulk properties like solubility, mechanical stability, and formulation behavior, making 2,3-dibromobenzonitrile a non-interchangeable entity in crystallography studies and material science applications.
- [1] Moers, F. G., Smits, J. M. M., Beurskens, P. T., Thuring, J. W., & Zwanenburg, B. (1995). Crystal Structure of 2,3-Dibromobenzonitrile. Journal of Chemical Crystallography, 25(7), 429-432. View Source
- [2] Britton, D. (2000). Isomorphism and pseudosymmetry in 2,6-dichloro- and 2,6-dibromobenzonitrile. Acta Crystallographica Section B, 56(5), 822-827. View Source
